molecular formula C29H40O10 B1664472 Ajugamarin A 1 CAS No. 78798-40-0

Ajugamarin A 1

Cat. No. B1664472
CAS RN: 78798-40-0
M. Wt: 548.6 g/mol
InChI Key: HZPBAEMQRBYDPW-CJARLIFWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ajugamarin A1 is a diterpene lactone isolated from the whole plants of Ajuga ciliata. It has a role as a plant metabolite. It is an acetate ester, a butenolide, a diterpene lactone and a spiro-epoxide.

Scientific Research Applications

Anticancer Potential

Ajugamarin A1, derived from Ajuga decumbens Thunb., exhibits significant anticancer activity. It has demonstrated potent in vitro anticancer effects against A549 and Hela cell lines. Ajugamarin A1's structure and biological evaluation suggest its potential as a lead compound in developing anticancer agents (Olatunde, Yong, & Lu, 2022).

Phytochemical Profile

Ajugamarin A1 is one of several compounds isolated from Ajuga decumbens. Studies have focused on identifying and isolating these compounds to better understand their chemical structures and potential applications (Li Yu-shan, 2012).

Ethnopharmacological Relevance

While not directly focusing on Ajugamarin A1, research on Ajuga species, including Ajuga iva and Ajuga decumbens, reveals their traditional use in treating various ailments like diabetes, hypertension, and malaria. These studies provide a broader context for understanding Ajugamarin A1's potential applications (J. El-Hilaly et al., 2021).

Antioxidant and Anti-Inflammatory Activities

Ajuga species, known for their antioxidant and anti-inflammatory properties, have been traditionally used in folk medicine. While this research does not specifically mention Ajugamarin A1, it provides insight into the possible properties of compounds derived from Ajuga plants (A. Toiu et al., 2019).

Neoclerodane Diterpenes

Research on Ajuga taiwanensis led to the isolation of neoclerodane diterpenes, including compounds similar to Ajugamarin A1. These studies contribute to understanding the chemical diversity within the Ajuga genus (Yu-Yi Chan, 2005).

Supportive Processes for Cancer Cell Development

Ajuga species extracts, including compounds like Ajugamarin A1, have shown effects on cancer cell development. The study on Ajuga sp. from Romania indicates their potential in treating cancer alongside conventional drugs (V. Rauca et al., 2019).

properties

CAS RN

78798-40-0

Product Name

Ajugamarin A 1

Molecular Formula

C29H40O10

Molecular Weight

548.6 g/mol

IUPAC Name

[(1R,4R,4aR,5S,7R,8S,8aR)-5-acetyloxy-4a-(acetyloxymethyl)-8-[(2S)-2-hydroxy-2-(5-oxo-2H-furan-3-yl)ethyl]-7,8-dimethylspiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-1-yl] (E)-2-methylbut-2-enoate

InChI

InChI=1S/C29H40O10/c1-7-16(2)26(34)39-22-8-9-28(14-37-28)29(15-36-18(4)30)23(38-19(5)31)10-17(3)27(6,25(22)29)12-21(32)20-11-24(33)35-13-20/h7,11,17,21-23,25,32H,8-10,12-15H2,1-6H3/b16-7+/t17-,21+,22-,23+,25-,27+,28+,29-/m1/s1

InChI Key

HZPBAEMQRBYDPW-CJARLIFWSA-N

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@@H]1CC[C@]2(CO2)[C@]3([C@H]1[C@@]([C@@H](C[C@@H]3OC(=O)C)C)(C)C[C@@H](C4=CC(=O)OC4)O)COC(=O)C

SMILES

CC=C(C)C(=O)OC1CCC2(CO2)C3(C1C(C(CC3OC(=O)C)C)(C)CC(C4=CC(=O)OC4)O)COC(=O)C

Canonical SMILES

CC=C(C)C(=O)OC1CCC2(CO2)C3(C1C(C(CC3OC(=O)C)C)(C)CC(C4=CC(=O)OC4)O)COC(=O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Ajugamarin A 1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ajugamarin A 1
Reactant of Route 2
Reactant of Route 2
Ajugamarin A 1
Reactant of Route 3
Reactant of Route 3
Ajugamarin A 1
Reactant of Route 4
Ajugamarin A 1
Reactant of Route 5
Ajugamarin A 1
Reactant of Route 6
Ajugamarin A 1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.